molecular formula C10H8ClNO2 B13039761 3-(2-Chloro-3-cyanophenyl)propanoic acid

3-(2-Chloro-3-cyanophenyl)propanoic acid

Cat. No.: B13039761
M. Wt: 209.63 g/mol
InChI Key: AWCSNGIXKRXDER-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a cyano group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-cyanophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-3-cyanobenzene.

    Grignard Reaction: The 2-chloro-3-cyanobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Chloro-3-cyanophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-cyanophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and chlorine atom play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)propanoic acid: Lacks the cyano group, which may result in different reactivity and applications.

    3-(2-Cyanophenyl)propanoic acid:

    3-(4-Cyanophenyl)propanoic acid: The cyano group is positioned differently, leading to variations in reactivity and biological activity.

Uniqueness

3-(2-Chloro-3-cyanophenyl)propanoic acid is unique due to the presence of both the chlorine atom and cyano group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-(2-chloro-3-cyanophenyl)propanoic acid

InChI

InChI=1S/C10H8ClNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-3H,4-5H2,(H,13,14)

InChI Key

AWCSNGIXKRXDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)Cl)CCC(=O)O

Origin of Product

United States

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